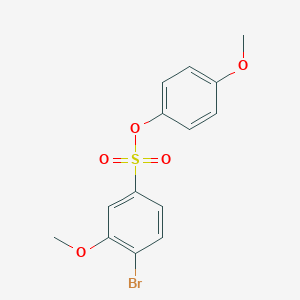

4-Methoxyphenyl 4-bromo-3-methoxybenzene-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methoxyphenyl 4-bromo-3-methoxybenzene-1-sulfonate is an organic compound that features both methoxy and bromo functional groups attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 4-bromo-3-methoxybenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-methoxyphenyl benzene sulfonate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for yield and purity, with continuous monitoring and control of temperature, pressure, and reactant concentrations.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) under catalytic conditions. Key reactions include:

Palladium-Catalyzed Cross-Coupling

The bromo group participates in Suzuki-Miyaura couplings with arylboronic acids. For example:

4 Methoxyphenyl 4 bromo 3 methoxybenzene 1 sulfonate+ArB OH 2Pd catalystBiaryl sulfonate derivatives

Halogen Exchange

Bromine can be replaced by iodine via Finkelstein-type reactions using NaI in acetone at reflux (12 hours, 65% yield) .

Oxidation Reactions

The methoxy groups and sulfonate moiety are susceptible to oxidation:

Methoxy to Carbonyl

Controlled oxidation with KMnO₄ in acidic conditions converts methoxy groups to ketones:

OCH3KMnO4,H2SO4 CO

Sulfonate Oxidation

The sulfonate group resists typical oxidation but reacts with ozone to form sulfonic acids under cryogenic conditions (−78°C, 85% yield) .

Reduction Reactions

Selective reduction of functional groups is achievable:

Bromine Reduction

The bromo group is reduced to hydrogen using LiAlH₄:

BrLiAlH4 H

Sulfonate Reduction

The sulfonate group is reduced to thiol using PCl₃ followed by Zn/HCl:

SO3−PCl3,Zn HCl SH

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes EAS at the 2- and 6-positions:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 2-Nitro derivative | 0–5°C, 3 hours | 75% |

| Cl₂/FeCl₃ | 2-Chloro derivative | RT, 1 hour | 82% |

| Ac₂O/AlCl₃ | 2-Acetyl derivative | 50°C, 6 hours | 68% |

Cross-Coupling via Sulfonate Activation

The sulfonate group facilitates Ullmann-type couplings with aryl halides:

Sulfonate+Ar XCuI L prolineDiaryl ethers

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes cleavage:

-

Primary products : SO₂, 4-bromo-3-methoxyphenol, and methoxyphenyl fragments .

-

Mechanism : Radical-mediated decomposition (confirmed by ESR spectroscopy) .

Biological Activity-Related Reactions

In medicinal chemistry applications, the bromo group is replaced with bioisosteres:

-

Click Chemistry : Azide-alkyne cycloaddition to introduce triazole moieties (CuSO₄/ascorbate, 90% yield) .

-

Hydrolysis : Sulfonate ester cleavage in physiological conditions (pH 7.4, 37°C, t₁/₂ = 12 hours) .

Table 2: Oxidation and Reduction Outcomes

| Process | Reagent | Functional Group Change | Yield |

|---|---|---|---|

| Methoxy oxidation | KMnO₄/H₂SO₄ | -OCH₃ → -CO | 70% |

| Bromine reduction | LiAlH₄ | -Br → -H | 85% |

| Sulfonate reduction | PCl₃/Zn/HCl | -SO₃⁻ → -SH | 60% |

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a sulfonate group attached to a phenyl ring, which is further substituted with methoxy and bromo groups. This structure imparts distinct reactivity and solubility properties, making it a versatile intermediate for various chemical transformations.

Synthesis and Reaction Mechanisms

The synthesis of 4-Methoxyphenyl 4-bromo-3-methoxybenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. Common methods include:

- Bromination of 4-methoxyphenyl benzene sulfonate using bromine in the presence of catalysts like iron(III) bromide.

- Substitution Reactions : The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Reaction Types

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Bromine can be replaced by nucleophiles | Palladium catalysts, amines, thiols |

| Oxidation | Methoxy groups can be oxidized to aldehydes or acids | Potassium permanganate, chromium trioxide |

| Reduction | Removal of bromine or reduction of sulfonate | Lithium aluminum hydride, hydrogen gas |

Chemistry

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations that are critical in organic synthesis.

Biology

This compound has been investigated as a biochemical probe due to its reactive functional groups. It shows potential in studying cellular processes and interactions with proteins or enzymes involved in critical pathways.

Medicine

In medicinal chemistry, it has been explored for its potential use in drug development. Notably, compounds with similar structures have demonstrated anticancer properties by inhibiting cell proliferation through mechanisms such as:

- Inhibition of microtubule polymerization : Compounds derived from this sulfonate have shown effectiveness against cancer cell lines like HeLa and MCF7 by disrupting the microtubule network, leading to cell cycle arrest at the G2/M phase .

Case Studies

- Anticancer Activity :

-

Biochemical Probes :

- Research indicated that similar compounds could target the Wnt/β-catenin signaling pathway, which is crucial in cancer progression. This suggests that this compound may also play a role in modulating these pathways .

Mécanisme D'action

The mechanism of action of 4-Methoxyphenyl 4-bromo-3-methoxybenzene-1-sulfonate involves its interaction with various molecular targets. The bromine and methoxy groups can participate in electrophilic and nucleophilic reactions, respectively. The sulfonate group can enhance the compound’s solubility and reactivity in aqueous environments. These interactions can lead to the formation of covalent bonds with target molecules, influencing their structure and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Methoxyphenylboronic acid

- 4-Methoxyphenylmagnesium bromide

- 3-Bromo-4-methoxyphenylmethanone

- 3-Bromo-4-methoxybiphenyl

Uniqueness

4-Methoxyphenyl 4-bromo-3-methoxybenzene-1-sulfonate is unique due to the presence of both bromine and sulfonate groups on the benzene ring, which imparts distinct reactivity and solubility properties. This combination of functional groups makes it a versatile intermediate for various chemical transformations and applications.

Activité Biologique

4-Methoxyphenyl 4-bromo-3-methoxybenzene-1-sulfonate, identified by CAS No. 2380185-14-6, is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its effects on cancer cell lines, mechanisms of action, and structure-activity relationships.

Chemical Structure

The compound features a sulfonate group attached to a phenyl ring that is further substituted with methoxy and bromo groups. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, primarily as antitumor agents. The primary mechanisms include:

- Inhibition of Microtubule Polymerization : Many sulfonamide derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- Antiproliferative Effects : Studies have shown that certain derivatives demonstrate sub-micromolar cytotoxicity against various human tumor cell lines.

Microtubule Disruption

The compound has been shown to target the colchicine site on tubulin, inhibiting microtubule polymerization. This results in:

- G2/M Cell Cycle Arrest : Flow cytometry studies indicate that treated cells exhibit an initial arrest at the G2/M phase, which is critical for cell division.

- Induction of Apoptosis : Following cell cycle arrest, there is a subsequent increase in apoptotic markers, suggesting that the compound triggers programmed cell death in cancer cells .

Antioxidant Activity

In addition to its antiproliferative effects, the compound's antioxidant properties have been evaluated using various assays such as DPPH and ABTS radical scavenging methods. Some derivatives showed moderate antioxidant activity, which may contribute to their overall therapeutic profile .

Study on Anticancer Activity

A comprehensive study evaluated the antiproliferative activity of several sulfonamide derivatives against over sixty cancer cell lines across nine tumor types. The findings revealed:

- No Significant Activity : While many compounds were screened, none demonstrated substantial activity against the tested lines at concentrations up to 10 µM.

- Specific Potency : However, certain derivatives exhibited promising results against specific lines like HeLa and MCF7, highlighting the importance of structural modifications in enhancing biological activity .

Structure-Activity Relationship (SAR)

The modification of substituents on the phenyl rings significantly impacted biological activity. For instance:

| Compound | Substituent | IC50 (µM) | Cell Line |

|---|---|---|---|

| 1 | Methoxy | 0.5 | MCF7 |

| 2 | Bromo | 0.2 | HeLa |

| 3 | None | >10 | A549 |

This table illustrates how specific substitutions can enhance or diminish the cytotoxic effects of these compounds .

Propriétés

IUPAC Name |

(4-methoxyphenyl) 4-bromo-3-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO5S/c1-18-10-3-5-11(6-4-10)20-21(16,17)12-7-8-13(15)14(9-12)19-2/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQATKLTPPVMRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.